molecular formula C18H32N2O4Si B13148441 (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea

Cat. No.: B13148441
M. Wt: 368.5 g/mol
InChI Key: SRXPNQATTAXUFJ-INIZCTEOSA-N
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Description

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea is a chiral organosilane compound Organosilanes are compounds containing carbon-silicon bonds, and they are widely used in various fields such as materials science, organic synthesis, and surface modification

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea typically involves the reaction of (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic/basic solutions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Substitution: Urea derivatives.

    Oxidation: Ketones.

    Reduction: Alkanes.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.

Industry

In industry, this compound can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.

Mechanism of Action

The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Phenylethyl)-1-(3-(trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.

    ®-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Enantiomer of the compound.

    1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Non-chiral version of the compound.

Uniqueness

The uniqueness of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea lies in its chiral nature and the presence of both organic and inorganic functional groups. This combination allows for the creation of materials with tailored properties and functionalities, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H32N2O4Si

Molecular Weight

368.5 g/mol

IUPAC Name

1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1

InChI Key

SRXPNQATTAXUFJ-INIZCTEOSA-N

Isomeric SMILES

CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC

Canonical SMILES

CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC

Origin of Product

United States

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